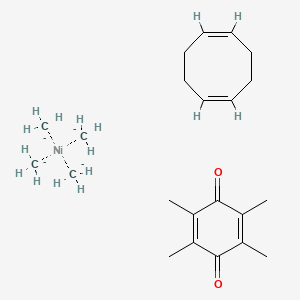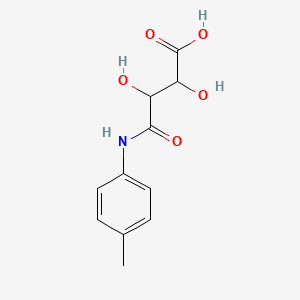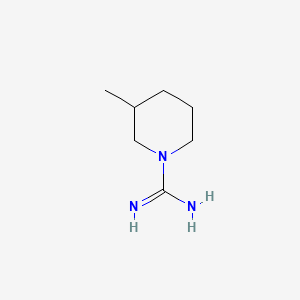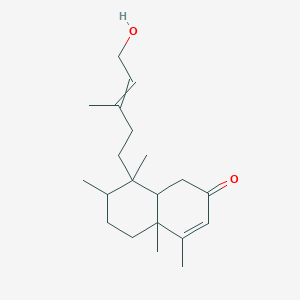![molecular formula C32H22Cl2CrN4O4 B13384115 Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) CAS No. 31714-55-3](/img/structure/B13384115.png)
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex organometallic compound with the molecular formula C₃₂H₁₉Cl₂CrN₄O₄ and a molecular weight of 646.42 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism by which Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The azo group and chromium center play crucial roles in these interactions, affecting cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands but similar structures.
Azo Compounds: Compounds with similar azo groups but different metal centers.
Uniqueness
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific combination of the azo group and chromium center, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
31714-55-3 |
|---|---|
Molekularformel |
C32H22Cl2CrN4O4 |
Molekulargewicht |
649.4 g/mol |
IUPAC-Name |
1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium |
InChI |
InChI=1S/2C16H11ClN2O2.Cr/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H; |
InChI-Schlüssel |
UZQDYABCMSNSLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


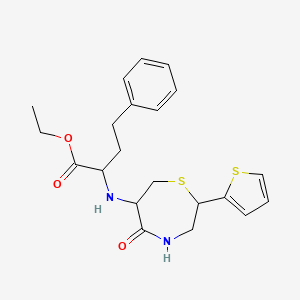
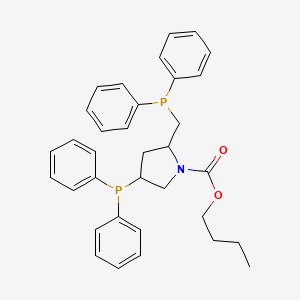
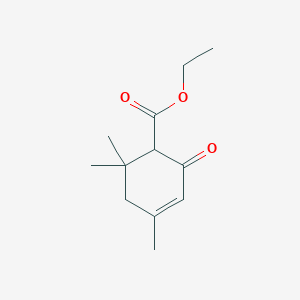
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
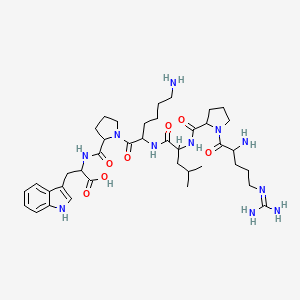
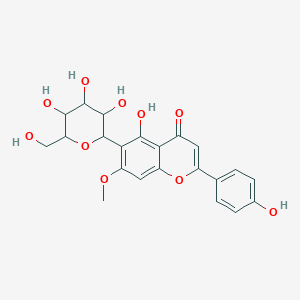
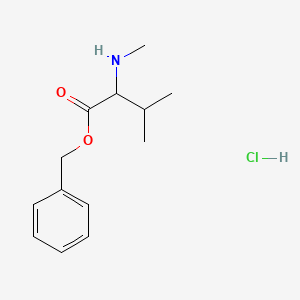
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
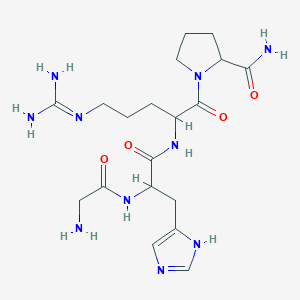
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
